4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene
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Overview
Description
4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is an organic compound characterized by the presence of bromine, chlorine, methoxy, and methylsulfanyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(methylsulfanyl)phenol and 4-chlorobenzyl chloride.
Etherification: The first step involves the etherification of 4-bromo-2-(methylsulfanyl)phenol with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). This reaction forms the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Coupling Reactions: Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene
- 4-bromo-1-[(4-methylphenyl)methoxy]-2-(methylsulfanyl)benzene
- 4-bromo-1-[(4-nitrophenyl)methoxy]-2-(methylsulfanyl)benzene
Uniqueness
4-bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene is unique due to the specific combination of bromine, chlorine, methoxy, and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2763750-94-1 |
---|---|
Molecular Formula |
C14H12BrClOS |
Molecular Weight |
343.7 |
Purity |
95 |
Origin of Product |
United States |
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